molecular formula C13H18N2O4 B14835905 Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate

Cat. No.: B14835905
M. Wt: 266.29 g/mol
InChI Key: LWHGOMWHKBIVKX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate is an organic compound with the molecular formula C13H18N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-pyridinecarboxaldehyde and tert-butyl carbamate.

    Reaction Steps:

    Deprotection: The final step involves deprotecting the hydroxyl group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Hydroxymethyl derivative.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Similar structure but with a chlorine substituent.

    Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[2-(4-formyl-6-oxo-1H-pyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-5-4-10-6-9(8-16)7-11(17)15-10/h6-8H,4-5H2,1-3H3,(H,14,18)(H,15,17)

InChI Key

LWHGOMWHKBIVKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC(=O)N1)C=O

Origin of Product

United States

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